molecular formula C10H7BrO2S B2538656 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid CAS No. 2470436-54-3

2-(2-Bromo-1-benzothiophen-3-yl)acetic acid

Cat. No.: B2538656
CAS No.: 2470436-54-3
M. Wt: 271.13
InChI Key: YGFYVRGJWOBJDL-UHFFFAOYSA-N
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Description

2-(2-Bromo-1-benzothiophen-3-yl)acetic acid is an organosulfur compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse applications in pharmaceuticals and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid typically involves the bromination of benzothiophene derivatives followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position on the benzothiophene ring. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiophene derivatives can be obtained.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dehalogenated benzothiophene derivatives.

Scientific Research Applications

2-(2-Bromo-1-benzothiophen-3-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex benzothiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

  • 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid
  • 2-(2-Fluoro-1-benzothiophen-3-yl)acetic acid
  • 2-(2-Iodo-1-benzothiophen-3-yl)acetic acid

Comparison: 2-(2-Bromo-1-benzothiophen-3-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and its interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-bromo-1-benzothiophen-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c11-10-7(5-9(12)13)6-3-1-2-4-8(6)14-10/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFYVRGJWOBJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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